[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride
Overview
Description
1-(2,5-Dimethylphenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . This compound is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)ethylamine hydrochloride typically involves the alkylation of 2,5-dimethylphenylacetonitrile with methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 2,5-dimethylphenylacetonitrile, methylamine, and hydrochloric acid
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Crystallization or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry:
Material Science: Used in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This interaction can lead to changes in cellular processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
2-Phenethylamine: Shares a similar phenethylamine backbone but lacks the dimethyl substitution.
N-Methyl-2-phenylethylamine: Similar structure but with different substitution patterns.
Uniqueness:
Dimethyl Substitution: The presence of two methyl groups on the phenyl ring enhances its lipophilicity and alters its reactivity compared to other phenethylamines.
Hydrochloride Salt: The hydrochloride form improves its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-6-9(2)11(7-8)10(3)12-4;/h5-7,10,12H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMNDPUVMLFDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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